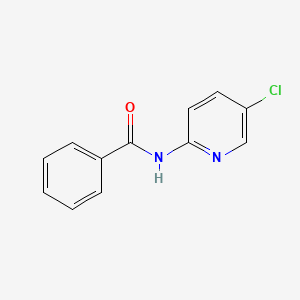
N-(5-chloropyridin-2-yl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(5-chloropyridin-2-yl)benzamide involves the reaction between 5-chloro-2-aminopyridine and trans-β-nitrostyrene . The yield for this reaction is approximately 68% .
Molecular Structure Analysis
The molecular structure of N-(5-chloropyridin-2-yl)benzamide consists of a benzene ring attached to a pyridine ring via an amide linkage. The chlorine atom is positioned at the 5-position of the pyridine ring .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Metal Complexes and Antioxidant Activities :
- A study by Yeşilkaynak (2016) explored the synthesis of a thiourea derivative of N-(5-chloropyridin-2-yl)benzamide and its metal complexes (Co2+, Ni2+, Cu2+). These complexes were examined for their antioxidant activities using DPPH and ABTS assays.
Neuroleptic Activity :
- Iwanami et al. (1981) investigated benzamides of N,N-disubstituted ethylenediamines for potential neuroleptic properties. They found a correlation between structure and activity, indicating the relevance of N-(5-chloropyridin-2-yl)benzamide derivatives in neuroleptic drug development. Iwanami et al. (1981)
Potassium Channel Openers for Epilepsy Treatment :
- Amato et al. (2011) described N-pyridyl benzamide derivatives as KCNQ2/Q3 potassium channel openers, active in models of epilepsy and pain. Their work highlights the therapeutic potential of these compounds in epilepsy treatment. Amato et al. (2011)
Melanoma Cytotoxicity :
- Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics, showing higher toxicity against melanoma cells compared to standard drugs. This research indicates the potential of N-(5-chloropyridin-2-yl)benzamide in targeted melanoma therapy. Wolf et al. (2004)
Chemical Synthesis and Characterization :
- Zhao et al. (2017) utilized 2-(pyridin-2-yl)aniline as a directing group in promoting C-H amination mediated by cupric acetate, showing the utility of N-(5-chloropyridin-2-yl)benzamide in complex chemical syntheses. Zhao et al. (2017)
Capillary Electrophoresis in Drug Analysis :
- Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for separating imatinib mesylate and related substances, including N-(5-chloropyridin-2-yl)benzamide derivatives. This method is significant for quality control in pharmaceuticals. Ye et al. (2012)
Antiprion Agents :
- Fiorino et al. (2012) synthesized benzamide derivatives, including N-(5-chloropyridin-2-yl)benzamide, as potential antiprion agents. Their binding affinity to human PrP(C) and inhibition of PrP(Sc) conversion were studied, showing promise in prion disease treatment. Fiorino et al. (2012)
Antimycobacterial Compounds :
- Nawrot et al. (2020) explored N‐pyridinylbenzamides for antimycobacterial activity, showing that some derivatives, like N‐(5‐chloropyridin‐2‐yl)‐3‐(trifluoromethyl)benzamide, have significant activity against Mycobacterium tuberculosis. Nawrot et al. (2020)
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBITUHRFBJZRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)benzamide | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)
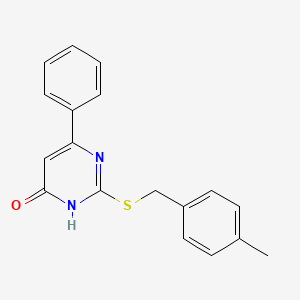
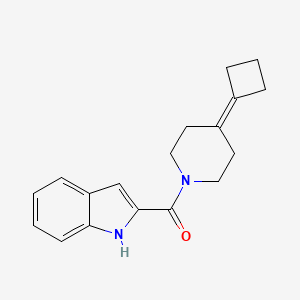
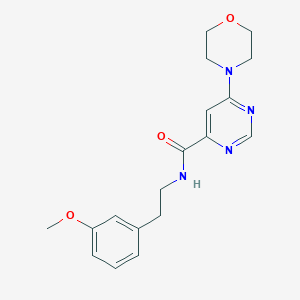
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2894888.png)
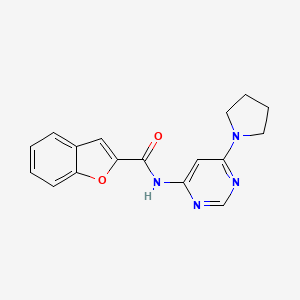
![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)
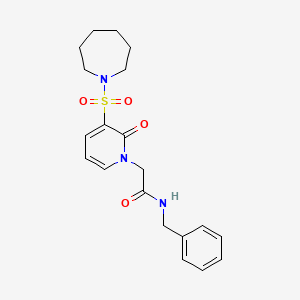
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2894895.png)
![3,4-diethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2894897.png)
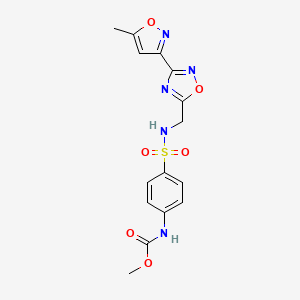
![3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2894900.png)
